4-Phenylpent-2-enoic acid
Overview
Description
4-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylpent-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with acrolein in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Another method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where phenylboronic acid reacts with 4-pentenoic acid under palladium catalysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Palladium or other transition metal catalysts
Reactants: Phenylacetic acid, acrolein, or phenylboronic acid
Purification: Crystallization or chromatography techniques
Chemical Reactions Analysis
Types of Reactions
4-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.
Major Products
Oxidation: Phenylpentanoic acid or phenylpentanone.
Reduction: 4-Phenylpentanoic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Phenylpent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- Phenylacetic acid
- 4-Pentenoic acid
- Phenylbutyric acid
Comparison
4-Phenylpent-2-enoic acid is unique due to the presence of both a phenyl group and an unsaturated pentenoic acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phenylacetic acid lacks the unsaturation, while 4-pentenoic acid does not have the phenyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-phenylpent-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWSHYKEAWEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697714 | |
Record name | 4-Phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-66-9 | |
Record name | 4-Phenylpent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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